An In-depth Technical Guide to 3,5-Difluorobenzoyl Chloride: A Key Intermediate for Advanced Scientific Research
An In-depth Technical Guide to 3,5-Difluorobenzoyl Chloride: A Key Intermediate for Advanced Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Benzoyl Chlorides
3,5-Difluorobenzoyl chloride is a vital difluorinated aromatic organic compound that serves as a cornerstone in the synthesis of a wide array of complex molecules.[1][2] Its strategic importance is particularly pronounced in the pharmaceutical and agrochemical industries, where the introduction of fluorine atoms can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profiles of target compounds.[1] The two fluorine atoms positioned meta to the carbonyl group on the benzene ring create a unique electronic environment, increasing the reactivity of the acyl chloride and influencing the properties of the resulting derivatives.[2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 3,5-difluorobenzoyl chloride, offering valuable insights for researchers and professionals in drug discovery and materials science.
Physicochemical Properties and Structural Elucidation
3,5-Difluorobenzoyl chloride is a colorless to light yellow liquid with a pungent odor.[2] It is characterized by the chemical formula C₇H₃ClF₂O and a molecular weight of 176.55 g/mol .[3] The presence of the highly electronegative fluorine and chlorine atoms renders the carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack.
Caption: Chemical structure of 3,5-Difluorobenzoyl chloride.
Table 1: Physicochemical Properties of 3,5-Difluorobenzoyl Chloride
| Property | Value | Source |
| CAS Number | 129714-97-2 | [3] |
| Molecular Formula | C₇H₃ClF₂O | [3] |
| Molecular Weight | 176.55 g/mol | [3] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 173-175 °C | [4] |
| Density | 1.41 g/cm³ | [1] |
| Refractive Index (n20/D) | 1.5031 (lit.) | [5] |
| Solubility | Soluble in organic solvents such as dichloromethane and ether; reacts with water. | [2] |
| Flash Point | 157 °F | [4] |
Synthesis of 3,5-Difluorobenzoyl Chloride: A Detailed Protocol
The most common and reliable method for the laboratory-scale synthesis of 3,5-difluorobenzoyl chloride is the conversion of 3,5-difluorobenzoic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of oxalyl chloride is often preferred for its milder reaction conditions and the formation of gaseous byproducts, which simplifies purification.
Experimental Protocol: Synthesis from 3,5-Difluorobenzoic Acid using Oxalyl Chloride
This protocol is based on established methods for the conversion of carboxylic acids to acyl chlorides.
Materials:
-
3,5-Difluorobenzoic acid
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Drying tube (filled with calcium chloride)
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube, suspend 3,5-difluorobenzoic acid (1.0 eq) in anhydrous dichloromethane.
-
Addition of Reagents: To the stirred suspension, add a catalytic amount of N,N-dimethylformamide (1-2 drops). Slowly add oxalyl chloride (1.5 - 2.0 eq) dropwise at room temperature.
-
Reaction Progression: After the initial effervescence subsides, gently warm the reaction mixture to a reflux and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and CO).
-
Workup and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The crude 3,5-difluorobenzoyl chloride is often of sufficient purity for subsequent reactions. If further purification is required, it can be distilled under reduced pressure.
Causality of Experimental Choices:
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water, and any moisture will lead to hydrolysis back to the carboxylic acid. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Catalytic DMF: N,N-Dimethylformamide acts as a catalyst by forming a Vilsmeier intermediate with the chlorinating agent, which is a more reactive acylating species.
-
Excess Chlorinating Agent: Using a slight excess of the chlorinating agent ensures the complete conversion of the carboxylic acid to the acyl chloride.
-
Gaseous Byproducts: The use of oxalyl chloride is advantageous as the byproducts, HCl, CO, and CO₂, are gases that are easily removed from the reaction mixture.
Caption: Workflow for the synthesis of 3,5-Difluorobenzoyl chloride.
Reactivity and Mechanistic Insights
The reactivity of 3,5-difluorobenzoyl chloride is dominated by the highly electrophilic carbonyl carbon. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.
General Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a two-step addition-elimination mechanism.
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Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
Caption: General mechanism of nucleophilic acyl substitution.
Spectroscopic Characterization
The structure of 3,5-difluorobenzoyl chloride can be unequivocally confirmed by various spectroscopic techniques.
Table 2: Spectroscopic Data of 3,5-Difluorobenzoyl Chloride
| Technique | Key Features and Assignments | Source |
| ¹H NMR | The proton NMR spectrum is simple due to the symmetry of the molecule. It typically shows two signals: a triplet for the proton at the 4-position and a doublet for the two equivalent protons at the 2- and 6-positions. | [3] |
| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbon attached to the fluorine atoms, the carbon at the 4-position, and the carbon attached to the carbonyl group. The C-F coupling will be observable. | [3] |
| IR Spectroscopy | A strong absorption band characteristic of the C=O stretching of an acyl chloride is observed around 1780-1815 cm⁻¹. C-F stretching bands are also present. | [6] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. The base peak is often the [M-Cl]⁺ fragment. | [3][6] |
Applications in Drug Development and Agrochemical Synthesis
3,5-Difluorobenzoyl chloride is a valuable building block for the synthesis of biologically active molecules.[1] The 3,5-difluorophenyl moiety is a common structural motif in many pharmaceuticals and agrochemicals.
Case Study: Synthesis of an AMPA Potentiator
A notable application of 3,5-difluorobenzoyl chloride is in the synthesis of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiator, LY450108.[7] This compound has been investigated for its potential in treating cognitive disorders. The synthesis involves the acylation of a key intermediate with 3,5-difluorobenzoyl chloride to introduce the desired difluorobenzoyl group.
Agrochemical Applications
In the agrochemical sector, 3,5-difluorobenzoyl chloride is used in the synthesis of various pesticides, including insecticides and herbicides.[1] The presence of the difluorobenzoyl group can enhance the efficacy and environmental stability of these compounds. For instance, it is a precursor for the synthesis of certain benzoylurea insecticides, which act as insect growth regulators.
Safety and Handling
3,5-Difluorobenzoyl chloride is a corrosive and moisture-sensitive compound.[2] It causes severe skin burns and eye damage and may cause respiratory irritation.[3] Therefore, it must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It reacts with water to produce hydrochloric acid, so it should be stored in a tightly sealed container in a cool, dry place.
Conclusion
3,5-Difluorobenzoyl chloride is a highly reactive and versatile chemical intermediate with significant applications in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique electronic properties, conferred by the two fluorine atoms, make it an invaluable tool for the synthesis of novel and complex molecules with enhanced biological and physical properties. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development.
References
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PubChem. 3,5-Difluorobenzoyl chloride. National Center for Biotechnology Information. [Link]
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NIST. 3,5-Difluorobenzoyl chloride. National Institute of Standards and Technology. [Link]
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ChemBK. 3,5-Difluorobenzoyl chloride. [Link]
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Journal of Labelled Compounds & Radiopharmaceuticals, 48(2), 85-100 (2005). [Link]
- Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
- Google Patents. Method for synthesizing 3,5-dichlorobenzoyl chloride.
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ResearchGate. Synthesis of 3,5-dichlorobenzoyl chloride. [Link]
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SpectraBase. 2,5-Difluorobenzoyl chloride. [Link]
- Google Patents. Synthesis method of 3,5-dichlorobenzoyl chloride.
- Google Patents. Preparation method of 3,5-dichlorobenzoyl chloride.
-
Patsnap. A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. [Link]
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